(NE)-N-(5-methyl-1-phenyl-1,3,5-triazinan-2-ylidene)nitramide
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Overview
Description
“(NE)-N-(5-methyl-1-phenyl-1,3,5-triazinan-2-ylidene)nitramide” is a synthetic organic compound that belongs to the class of triazinan derivatives. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a triazinan ring with a nitramide group, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(NE)-N-(5-methyl-1-phenyl-1,3,5-triazinan-2-ylidene)nitramide” typically involves the following steps:
Formation of the Triazinan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitramide Group: This step involves the nitration of the triazinan ring using nitrating agents such as nitric acid or nitronium salts.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
“(NE)-N-(5-methyl-1-phenyl-1,3,5-triazinan-2-ylidene)nitramide” can undergo various chemical reactions, including:
Oxidation: The nitramide group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitramide group can yield amine derivatives.
Substitution: The triazinan ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, “(NE)-N-(5-methyl-1-phenyl-1,3,5-triazinan-2-ylidene)nitramide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, this compound may have potential applications as a pharmaceutical agent. Its structural features could be exploited for the development of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “(NE)-N-(5-methyl-1-phenyl-1,3,5-triazinan-2-ylidene)nitramide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitramide group could play a crucial role in these interactions, potentially through hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- (NE)-N-(5-methyl-1-phenyl-1,3,5-triazinan-2-ylidene)amine
- (NE)-N-(5-methyl-1-phenyl-1,3,5-triazinan-2-ylidene)hydrazine
Uniqueness
The presence of the nitramide group in “(NE)-N-(5-methyl-1-phenyl-1,3,5-triazinan-2-ylidene)nitramide” distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(NE)-N-(5-methyl-1-phenyl-1,3,5-triazinan-2-ylidene)nitramide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-13-7-11-10(12-15(16)17)14(8-13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOHNVGKCJENAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNC(=N[N+](=O)[O-])N(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CN/C(=N\[N+](=O)[O-])/N(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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